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Compound of Interest

Compound Name: ART558

Cat. No.: B8198336

This technical guide provides a comprehensive overview of the preclinical data for ART558, a
potent and selective allosteric inhibitor of DNA polymerase theta (Pol8). The information
presented herein is intended for researchers, scientists, and drug development professionals
engaged in the field of oncology and DNA damage response pathways.

Introduction

ART558 is a small molecule inhibitor that targets the polymerase function of Pol6, a key
enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3][4]
PolB is minimally expressed in healthy tissues but is frequently overexpressed in various
cancer types, making it an attractive therapeutic target.[5][6][7] ART558 has demonstrated
significant preclinical activity, both as a monotherapy in specific genetic contexts and in
combination with other anticancer agents, such as PARP inhibitors and radiotherapy.[3][6][8]

Mechanism of Action

ART558 functions as a potent, selective, and allosteric inhibitor of the Pol® polymerase
domain, with a reported IC50 of 7.9 nM.[1][2] Its mechanism involves binding to an allosteric
site on the enzyme, which traps the polymerase on the DNA, thereby disrupting its catalytic
activity.[9] This inhibition of Pol8-mediated DNA repair leads to the accumulation of DNA
damage, particularly in cancer cells with pre-existing defects in other DNA repair pathways,
such as Homologous Recombination (HR).[1][3][4] This creates a synthetic lethal interaction,
where the combined loss of two DNA repair pathways is cytotoxic to the cancer cell.
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The inhibition of the MMEJ pathway by ART558 has been shown to elicit synthetic lethality in
tumor cells with mutations in BRCAL or BRCA2 genes.[1][3][4] Furthermore, ART558 has been
shown to increase biomarkers of single-stranded DNA and induce synthetic lethality in cells
with defects in the 53BP1/Shieldin complex, a known mechanism of resistance to PARP
inhibitors.[3][4][10]
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Caption: ART558 Mechanism of Action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical
studies of ART558.

ble 1- In Vi | Activity of :

Cell
Parameter Value ] Conditions Reference
Line/System

PolB Inhibition Biochemical
7.9 nM N/A [1][2]
IC50 Assay
Cellular MMEJ Luciferase
~150 nM N/A [8]
IC50 Reporter Assay
o Effective DLD-1 (BRCA2
Cell Viability 0-2 uM; 6 days [1]
Decrease mutant)
Colony o DLD-1 (BRCA2
) Inhibition 0-2 uM; 6 days [1]
Formation mutant)
yH2AX
Increased BRCA2-/- cells 5uM; 0-72 hours  [1][2]

Accumulation

Table 2: ART558 Combination Effects In Vitro
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Combination

Effect Cell Line(s) Conditions Reference
Agent
_ _ o BRCA1/2- 0-10 pM
Olaparib (PARPi)  Synergistic Effect o [1][2]
deficient models ART558; 7 days
o Potent
lonizing ) o HCT116, H460,
o Radiosensitizatio 1-3 uM ARTS58 [51[7]
Radiation (IR) T24
n
] Up to 14-fold
Fractionated IR )
decrease in H460 N/A [8]
(5x2aGy) :
survival
) Up to 10-fold
Fractionated IR .
decrease in HCT116 N/A [8]
(5x 2 Gy) .
survival

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Cell Viability and Colony Formation Assays

Cell Lines: DLD-1 colorectal adenocarcinoma cells with a truncating mutation in BRCA2.[1]

Treatment: Cells were treated with ART558 at concentrations ranging from 0 to 10 uM for 6
to 7 days.[1]

Readout: Cell viability was assessed using assays such as CellTiter-Glo.[11] For colony
formation, cells were plated at low density and allowed to form colonies, which were then
stained and counted.

Purpose: To determine the cytotoxic and anti-proliferative effects of ART558, particularly in a
synthetic lethal context.
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Cell Viability/Colony Formation Workflow
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Caption: Cell Viability and Colony Formation Assay Workflow.

DNA Damage Response (YH2AX Foci Formation)

e Cell Lines: Isogenic BRCA2 wild-type and BRCA2-deficient cells.[1][2]
o Treatment: Cells were treated with 5 uM ART558 for up to 72 hours.[1][2]

* Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody against
phosphorylated H2AX (yH2AX), a marker for DNA double-strand breaks.

¢ Analysis: Foci formation was visualized and quantified using fluorescence microscopy.
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e Purpose: To confirm that inhibition of Pol@ by ART558 leads to an accumulation of DNA
damage.

In Vitro Radiosensitization Studies

e Cell Lines: HCT116 (colorectal), H460 (lung), and T24 (bladder) cancer cell lines.[7]

o Treatment: Cells were treated with ART558 (typically 1-3 pM) in combination with single or
fractionated doses of ionizing radiation (IR).[5][8]

e Assay: Clonogenic survival assays were performed to assess the ability of single cells to
proliferate and form colonies after treatment.

e Analysis: Surviving fractions were calculated and compared between different treatment
groups to determine the degree of radiosensitization.

» Purpose: To evaluate the potential of ART558 to enhance the efficacy of radiotherapy.
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In Vitro Radiosensitization Workflow
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Caption: In Vitro Radiosensitization Experimental Workflow.

In Vivo Studies
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While ART558 itself exhibited poor metabolic stability, a derivative, ART899, with improved
pharmacokinetic properties was developed for in vivo evaluation.[5][10]

e Model: Nu/Nu mice bearing tumor xenografts.
o Treatment: ART899 was administered orally in combination with fractionated radiation.

e Results: The combination of Pol6 inhibition with radiotherapy was well-tolerated and resulted
in a significant reduction in tumor growth compared to radiation alone.[5][6]

« Significance: These findings provide a strong rationale for the clinical investigation of Pol©
inhibitors in combination with radiotherapy.[5][6]

Conclusion

The preclinical data for ART558 strongly support its development as a novel oncology
therapeutic. Its potent and selective inhibition of Pol8 leads to synthetic lethality in tumors with
HR deficiencies and has the potential to overcome PARP inhibitor resistance. Furthermore, its
ability to radiosensitize cancer cells opens a promising avenue for combination therapy. The in
vivo efficacy demonstrated by a metabolically stable analog provides a solid foundation for the
clinical translation of this therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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